molecular formula C15H9ClO2 B232188 2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one

2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B232188
M. Wt: 256.68 g/mol
InChI Key: JIWJNEVCSMZRGO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one, commonly known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungals and works by inhibiting the growth of fungi.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes, ultimately leading to the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity in humans, with few reported side effects. However, it has been shown to have some potential for drug interactions, particularly with drugs that are metabolized by the cytochrome P450 system.

Advantages and Limitations for Lab Experiments

Clotrimazole has several advantages for use in lab experiments, including its high potency and broad-spectrum antifungal activity. However, its limitations include its potential for drug interactions and its limited solubility in water.

Future Directions

There are several potential future directions for research on Clotrimazole. One area of interest is its potential use in combination therapy with other antifungal agents. Additionally, further research is needed to investigate its potential use in treating cancer and other non-fungal diseases. Finally, there is a need for further investigation into the potential drug interactions and toxicity of Clotrimazole.

Synthesis Methods

Clotrimazole can be synthesized by reacting 2-chlorobenzoyl chloride with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, Clotrimazole.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has shown promising results in treating various fungal infections such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, Clotrimazole has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9+

InChI Key

JIWJNEVCSMZRGO-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/O2

SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Origin of Product

United States

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